Boc-亮氨酸-丝氨酸-苏氨酸-精氨酸-MCA

描述

Synthesis Analysis

The synthesis of peptides similar to "Boc-Leu-Ser-Thr-Arg-MCA" employs methods such as the phosphorous oxychloride anhydride method, resulting in high yields and minimal racemization of the aminoacyl-7-amino-4-methylcoumarin amide (MCA) derivatives (Alves et al., 1996). Another method involves liquid-assisted ball-milling, presenting an efficient and environmentally friendly approach to peptide bond synthesis (Bonnamour et al., 2013).

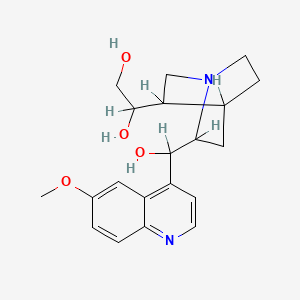

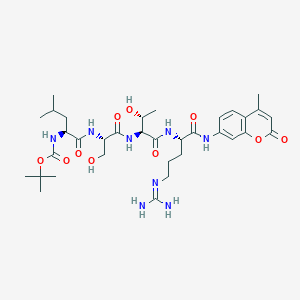

Molecular Structure Analysis

The crystal structure of peptides shares insights into their molecular conformation. For instance, the depsipeptide Boc-(Leu-Leu-Lac)3-Leu-Leu-OEt displays a clear alpha-helical conformation in its solid state, elucidating the structural arrangement of similar peptides (Ohyama et al., 2001).

Chemical Reactions and Properties

The chemical properties of peptides like "Boc-Leu-Ser-Thr-Arg-MCA" are influenced by their synthesis and the reactivity of their side chains. The use of Boc-protected aminoacyl MCA derivatives in peptide synthesis ensures minimal racemization, preserving the chemical integrity of the peptide (Alves et al., 1996).

Physical Properties Analysis

The physical properties, such as solubility and stability, are crucial for the practical application of peptides. The synthesis approach and the molecular structure significantly influence these properties, although specific studies on "Boc-Leu-Ser-Thr-Arg-MCA" focusing on physical properties are limited.

Chemical Properties Analysis

The chemical properties, including reactivity and interactions with enzymes, underscore the functional applications of these peptides. "Boc-Leu-Ser-Thr-Arg-MCA" has been specifically used as a substrate to assay enzyme activities, indicating its chemical reactivity and utility in biochemical assays (Ohno et al., 1981).

科学研究应用

1. 在蛋白C检测中的应用

蛋白C在血液凝固中至关重要,特别是使V因子和VIII因子失活。Boc-Leu-Ser-Thr-Arg-MCA已被确定为一种对活化的蛋白C(特别是由牛α-凝血酶活化的牛蛋白C)高效的底物。该底物能够在蛋白C的纯化过程中进行简单而准确的检测,并确定了特定的Km和Kcat值,促进了凝血研究的应用和研究 (Ohno等人,1981年)。

2. 在研究酵母线粒体蛋白酶中的作用

在酵母线粒体中,蛋白酶起着至关重要的作用。Boc-亮氨酸-丝氨酸-苏氨酸-精氨酸-MCA等底物已被发现对线粒体中的蛋白酶高度敏感。该底物促进了对酵母线粒体基质中螯合剂敏感的氨肽酶和内肽酶的发现,扩大了我们对线粒体功能和结构的理解 (Yasuhara & Ohashi,1987年)。

3. 用于合成特定荧光底物

Boc-亮氨酸-丝氨酸-苏氨酸-精氨酸-MCA已用于合成木瓜蛋白酶(一种蛋白质代谢中的关键酶)的特定荧光底物。该应用突出了该化合物在研究酶动力学和特异性中的重要性,有助于生化和药理学研究 (Alves等人,1996年)。

4. 研究脾脏丝氨酸蛋白酶

该化合物有助于从鼠脾中纯化和表征新的胰蛋白酶样丝氨酸蛋白酶。它的使用有助于理解这些酶在免疫反应中的生化特性和潜在生理作用 (Fukusen & Aoki,1996年)。

5. 用于研究蝾螈中的酶活性

Boc-亮氨酸-丝氨酸-苏氨酸-精氨酸-MCA已被用于检测中证明蝾螈腹腺中存在酶,该酶由其生物合成前体产生信息素索德弗林。该应用强调了该化合物在理解生物系统中的酶功能中的作用,特别是在物种特异性交流和交配行为中 (Nakada等人,2007年)。

安全和危害

According to the Safety Data Sheets, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, avoid dust formation and avoid breathing mist, gas, or vapors .

属性

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52N8O10/c1-17(2)13-23(41-33(50)52-34(5,6)7)29(47)40-24(16-43)30(48)42-27(19(4)44)31(49)39-22(9-8-12-37-32(35)36)28(46)38-20-10-11-21-18(3)14-26(45)51-25(21)15-20/h10-11,14-15,17,19,22-24,27,43-44H,8-9,12-13,16H2,1-7H3,(H,38,46)(H,39,49)(H,40,47)(H,41,50)(H,42,48)(H4,35,36,37)/t19-,22+,23+,24+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNWKMRGENOMCV-ZDLOCFOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52N8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

732.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Leu-Ser-Thr-Arg-AMC | |

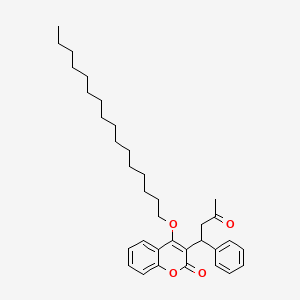

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

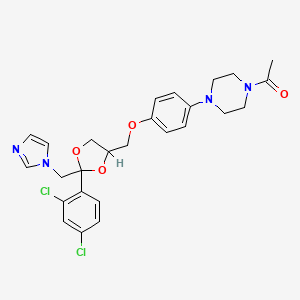

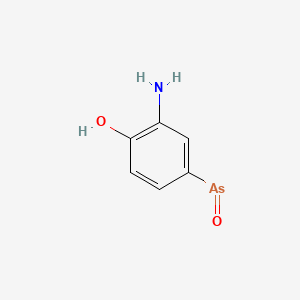

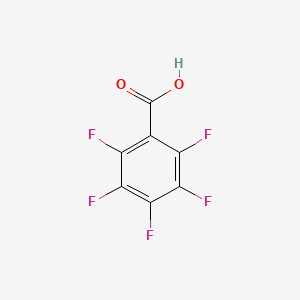

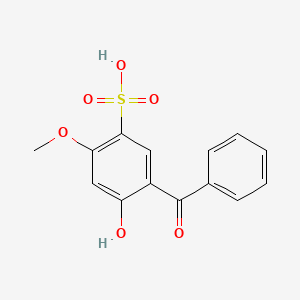

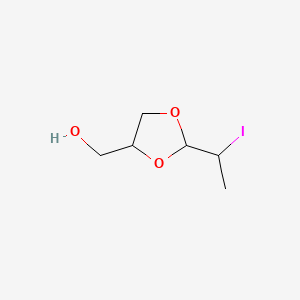

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。